molecular formula C15H9ClN2O B3023546 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride CAS No. 740064-57-7

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B3023546
CAS No.: 740064-57-7
M. Wt: 268.7 g/mol
InChI Key: JGAJAUQPPHHLLU-UHFFFAOYSA-N
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Description

1-Oxododecyl α-D-glucopyranoside (CAS 64395-91-1) is a synthetic glycolipid composed of a glucose moiety (α-D-glucopyranose) esterified at the anomeric hydroxyl group with a lauric acid (dodecanoic acid) chain . Its molecular formula is C₁₈H₃₄O₇, with a molecular weight of 362.46 g/mol . Structurally, the compound features a hydrophilic glucose head and a hydrophobic C12 alkyl chain, making it an amphiphilic surfactant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAJAUQPPHHLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-pyridin-4-ylquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2-Pyridin-4-ylquinoline-4-carboxylic acid: Formed from hydrolysis.

    2-Pyridin-4-ylquinoline-4-carboxaldehyde: Formed from reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H10Cl2N2OC_{15}H_{10}Cl_2N_2O and a molecular weight of approximately 305.2 g/mol. Its structure includes a quinoline moiety fused with a pyridine ring, and it features a carbonyl chloride functional group that enhances its reactivity in chemical reactions.

Medicinal Chemistry

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride serves as an important intermediate in the development of pharmaceutical compounds. Its derivatives have been explored for:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit potential as anticancer agents, particularly targeting epidermal growth factor receptors (EGFR) .
  • Antimicrobial Properties : Compounds related to this structure have shown significant antimicrobial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .

Organic Synthesis

The compound is utilized as a precursor in synthesizing various bioactive molecules, allowing for the exploration of new chemical entities with therapeutic potential. The versatility of its carbonyl chloride group enables the formation of diverse derivatives through nucleophilic acyl substitution reactions.

Research has shown that this compound interacts with specific biological targets, including enzymes and receptors involved in disease pathways. Interaction studies often focus on:

  • Binding Affinity : Evaluating how well the compound binds to target proteins, which is crucial for understanding its mechanism of action.
  • Biochemical Assays : These are conducted to assess the efficacy of the compound's interactions and its potential therapeutic effects.

Several studies have documented the applications and effects of derivatives derived from this compound:

  • Anticancer Studies : Research published in pharmacological journals highlights the effectiveness of certain derivatives in inhibiting cancer cell proliferation by targeting EGFR pathways .
  • Antimicrobial Efficacy : Laboratory studies have demonstrated that some synthesized derivatives possess significant antibacterial properties against resistant strains .
  • Inflammation Models : Experimental models have shown that specific compounds derived from this scaffold can reduce inflammation markers, suggesting their potential use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, amide derivatives may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Glycosides with Varying Chain Lengths

Octyl α-D-glucopyranoside (CAS 29836-26-8)
  • Structure : Features an octyl (C8) chain instead of dodecyl (C12) .
  • Properties :
    • Molecular Weight : 292.37 g/mol.
    • Solubility : Higher water solubility than C12 derivatives due to shorter hydrophobic tail .
    • Applications : Common in membrane protein studies due to milder detergent effects .
Parameter 1-Oxododecyl α-D-glucopyranoside Octyl α-D-glucopyranoside
Chain Length C12 C8
Molecular Weight (g/mol) 362.46 292.37
Critical Micelle Conc. Lower (higher lipophilicity) Higher
Applications Drug delivery, detergents Protein solubilization

Key Difference : Longer alkyl chains (e.g., C12) enhance lipid membrane interaction, favoring antimicrobial and drug delivery applications, whereas shorter chains (C8) prioritize biocompatibility .

Glycosides with Different Sugar Moieties

Octyl β-D-mannopyranoside (CAS 140147-38-2)
  • Structure: β-anomeric configuration with mannose instead of glucose .
  • Properties: Hydrogen Bonding: Altered due to axial C2 hydroxyl in mannose. Bioactivity: Reduced membrane disruption compared to glucose derivatives .
Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside)
  • Structure: Non-reducing disaccharide with two glucose units .
  • Applications : Stabilizes biomolecules under stress (e.g., dehydration) .
Parameter 1-Oxododecyl α-D-glucopyranoside Trehalose
Sugar Units Monosaccharide Disaccharide
Reducing Property Non-reducing Non-reducing
Key Function Surfactant Cryoprotectant

Key Difference : Trehalose’s dual glucose units provide superior stabilization for biological systems, whereas alkyl glucosides prioritize solubilization .

Acylated Derivatives with Functional Groups

Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside
  • Structure : Acylated with 4-methoxybenzoyl at C6 .
  • Synthesis: Direct acylation of methyl α-D-glucopyranoside .
  • Bioactivity : Demonstrates antimicrobial properties but lower than lauryl derivatives .
α-D-Glucopyranosyl 6-O-dodecyl-α-D-glucopyranoside
  • Structure : Disaccharide with a C12 chain at C6 .
  • Applications : Enhanced surfactant properties due to dual glucose units .
Parameter 1-Oxododecyl α-D-glucopyranoside α-D-Glucopyranosyl 6-O-dodecyl-α-D-glucopyranoside
Sugar Units 1 2
Chain Position Anomeric (C1) C6
Micelle Stability Moderate High (due to branched structure)

Key Difference: Disaccharide derivatives offer improved micellar stability for industrial applications, whereas monosaccharide derivatives are more cost-effective for drug delivery .

Antimicrobial Activity Comparison

  • 1-Oxododecyl α-D-glucopyranoside: Exhibits broad-spectrum activity against bacteria (e.g., E. coli) and fungi due to membrane disruption .
  • Dithymoquinone: A reference anti-COVID-19 agent; 1-Oxododecyl derivatives show comparable antiviral pharmacophore sites but lower potency .
  • Compound 6 (Methyl 4-methoxybenzoyl derivative) : Moderate antifungal activity, highlighting the importance of lauryl chains in efficacy .

Biological Activity

2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₂O, with a molecular weight of approximately 250.67 g/mol. The compound features a quinoline core substituted with a pyridine ring and a carbonyl chloride group, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This inhibition is crucial for therapeutic applications against various diseases, particularly in cancer treatment.

2. Protein Interaction:
It alters protein conformation and function through interactions with target proteins, impacting cellular signaling pathways. This interaction can lead to modulation of cell proliferation and apoptosis .

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

1. Anticancer Activity:
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast cancer cells, indicating its potential as an anticancer agent .

2. Enzyme Modulation:
The compound has been observed to modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism. This modulation can enhance the efficacy of co-administered drugs or reduce toxicity by altering metabolic pathways .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: Antiproliferative Effects on Cancer Cells
In a study involving MCF7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and induced apoptosis. The study reported an IC50 value of approximately 0.5 μM, demonstrating potent anticancer activity compared to control treatments .

Case Study 2: Enzyme Inhibition Profile
Another study assessed the inhibitory effects of the compound on various enzymes involved in drug metabolism. The results indicated that it effectively inhibited CYP1A1 and CYP2C9 enzymes, leading to altered pharmacokinetics for co-administered drugs .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMCF70.5Cell cycle arrest and apoptosis
Enzyme inhibitionCYP1A10.15Competitive inhibition
Enzyme inhibitionCYP2C90.20Competitive inhibition

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Unique Features
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochlorideC₁₃H₉ClN₂OEnhanced solubility and bioavailability
8-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochlorideC₁₄H₉ClN₂ONotable enzyme inhibition properties

Q & A

Q. What are the key synthetic pathways for 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves acylation of 4-pyridylquinoline derivatives followed by chlorination. Key steps include:

  • Nucleophilic substitution : Reacting quinoline-4-carboxylic acid with 4-aminopyridine in the presence of thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
  • Purification : Recrystallization from anhydrous dichloromethane or ethanol to isolate the hydrochloride salt.
  • Characterization : Use ¹H/¹³C NMR to confirm the quinoline and pyridine moieties, and FT-IR to verify the carbonyl chloride (C=O stretch ~1750 cm⁻¹) and hydrochloride salt formation (N-H stretch ~2500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of volatile chlorinated intermediates .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the acyl chloride group .
  • Waste Disposal : Neutralize residual compound with aqueous sodium bicarbonate before disposal, adhering to EPA guidelines for halogenated waste .

Q. Which analytical techniques are optimal for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry indicate purity (target ≥98%) .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate the hydrochloride salt formation .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks ([M+H]⁺) to verify molecular weight and rule out byproducts .

Advanced Research Questions

Q. How can discrepancies in reaction yields during acylation be resolved?

Methodological Answer: Yield variations often arise from:

  • Catalyst choice : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃). For example, AlCl₃ may improve electrophilic substitution but increase side reactions. Optimize catalyst loading via a factorial design (e.g., varying temperature: 60–100°C, catalyst: 0.5–2.0 eq.) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may hydrolyze the acyl chloride. Use kinetic studies to identify ideal solvent systems .
  • Data reconciliation : Cross-validate yields using HPLC area-percent and gravimetric analysis to account for volatile byproducts .

Q. What strategies mitigate instability of the acyl chloride group during storage?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound to remove trace moisture, extending shelf life .
  • Stabilizers : Add molecular sieves (3Å) to storage containers to adsorb residual water .
  • Degradation kinetics : Perform accelerated stability studies (40°C/75% RH for 1–3 months) and model degradation using Arrhenius equations to predict long-term stability .

Q. How does the compound interact with biological targets, and how can conflicting bioactivity data be interpreted?

Methodological Answer:

  • Receptor docking studies : Use molecular dynamics simulations to predict binding to kinase domains (e.g., EGFR tyrosine kinase), where the quinoline core may intercalate into ATP-binding pockets .
  • Contradictory bioactivity : If cell-based assays show variable IC₅₀ values, consider:
    • Membrane permeability : Modify logP via ester prodrugs to enhance cellular uptake.
    • Metabolic stability : Use LC-MS/MS to quantify intracellular concentrations and correlate with activity .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for direct binding affinity measurements .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

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